tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate
Description
tert-Butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate is a secondary amine derivative featuring a benzodioxole moiety, a tert-butyl ester, and a propanoate backbone. The tert-butyl ester provides steric bulk and hydrolytic stability compared to smaller esters like methyl or ethyl . This compound is commercially available as a research chemical, suggesting applications in pharmaceutical synthesis or organic catalysis .
Properties
IUPAC Name |
tert-butyl 3-(1,3-benzodioxol-5-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)6-7-16-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8,16H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPOVGRGRVWAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amination Reaction: The benzodioxole moiety is then reacted with an appropriate amine to introduce the amino group.
Esterification: The final step involves the esterification of the amino propanoate chain with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the specific substituents introduced but can include various alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Potential
The compound's structure suggests potential pharmacological activities, particularly due to the presence of the benzodioxole moiety, which is known for various biological activities including anti-inflammatory and antioxidant effects. Research indicates that compounds with similar structures can exhibit significant activity against cancer cells by inducing apoptosis and inhibiting cell proliferation.
Antitumor Activity
Studies have shown that derivatives of benzodioxole can inhibit tumor growth. For instance, compounds with similar structural motifs have demonstrated efficacy against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves modulation of apoptosis pathways and disruption of cell cycle progression.
Neuroprotective Effects
There is emerging evidence that compounds containing benzodioxole structures may offer neuroprotective benefits. They may protect neuronal cells from oxidative stress and apoptosis, which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzodioxole derivatives, including tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate. The results indicated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic potential.
Case Study 2: Neuroprotection
In a preclinical study reported in Neuroscience Letters, researchers investigated the neuroprotective effects of benzodioxole compounds. The study found that these compounds could significantly reduce neuronal death in models of oxidative stress, indicating their potential for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
To contextualize its properties, tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate is compared to structurally related compounds from the literature and commercial sources. Key differences in functional groups, reactivity, and applications are highlighted below.
Structural Analogues with Benzodioxole Moieties
Key Observations :
- Ester Groups : The tert-butyl ester in the target compound increases hydrophobicity and hydrolytic stability compared to methyl or benzyl esters, which are more prone to enzymatic or acidic cleavage .
Sodium Carboxylate Ligands ()
Compounds like 3-(tert-butyl((diphenylphosphino)methyl)amino)propanoate sodium (L4) share a tert-butyl amino propanoate backbone but incorporate phosphine ligands and sodium counterions. These sodium carboxylates are designed for catalytic applications (e.g., alkene hydrosilylation) due to their electron-rich phosphine groups and ionic solubility . In contrast, the target compound lacks transition metal-binding ligands, suggesting divergent uses in organic synthesis rather than catalysis.
Benzofuran and Thianthrenium Derivatives (–3)
- tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p): Contains a benzofuran ring and benzyloxycarbonyl group. The benzofuran moiety introduces rigidity, while the benzyloxycarbonyl group serves as a protective moiety for amines, contrasting with the target compound’s simpler secondary amine .
- Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (33): Features a tert-butylphenyl group and Boc-protected amine.
Physicochemical and Spectroscopic Data
- NMR Shifts: The benzodioxole aromatic protons in the target compound are expected to resonate near δ 6.8–7.1, similar to methyl 3-(2H-1,3-benzodioxol-5-yl)-3-[(tert-butylcarbamoyl)amino]propanoate (δ 7.0–7.3) .
- Hydrophobicity : The tert-butyl group increases logP compared to methyl or sodium carboxylate analogues, as evidenced by chromatographic retention times in related compounds .
Biological Activity
Tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate is a chemical compound that combines a tert-butyl ester group with a benzodioxole moiety and an amino group. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, highlighting synthesis methods, biological tests, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodioxole Moiety : A copper-catalyzed coupling reaction is often used.
- Esterification : The tert-butyl ester group is introduced using tert-butyl bromoacetate under basic conditions.
These methods ensure the compound's structural integrity and facilitate further biological testing .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives containing the benzodioxole structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus, indicating strong antibacterial potential .
The proposed mechanisms for the antimicrobial activity of benzodioxole derivatives include:
- Enzyme Inhibition : Compounds may inhibit specific enzymes crucial for bacterial survival.
- Receptor Interaction : These compounds can modulate receptor activity, affecting cellular responses in pathogens.
Such interactions are critical in understanding how these compounds can be developed into effective antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of these compounds. Variations in substituents on the benzodioxole moiety can significantly influence their potency and selectivity against different microbial strains. For instance, modifications at specific positions on the pyrazole ring have been shown to enhance selectivity for meprin α over meprin β, which is relevant in targeting specific diseases .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Screening : A study evaluated a series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted derivatives, which exhibited high antibacterial efficacy compared to standard drugs.
- Inhibition Studies : Research focusing on meprin inhibitors highlighted the potential of benzodioxole derivatives in targeting metalloproteinases linked to various diseases, including cancer and vascular disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
